molecular formula C5H6N2OS B152988 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide CAS No. 136575-75-2

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide

Katalognummer B152988
CAS-Nummer: 136575-75-2
Molekulargewicht: 142.18 g/mol
InChI-Schlüssel: ROQAGDNERRGLPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Wirkmechanismus

The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide involves its ability to bind to specific target enzymes and inhibit their activity. This binding occurs through the formation of covalent bonds between the compound and the target enzyme, leading to a reduction in enzymatic activity.

Biochemische Und Physiologische Effekte

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide has been found to exhibit several biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide in laboratory experiments is its ability to selectively inhibit specific enzymes. This selectivity makes it a valuable tool for studying the role of specific enzymes in disease processes. However, one limitation of using this compound is its potential toxicity, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research involving 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide. One area of research involves the development of more potent and selective inhibitors of specific enzymes. Additionally, research may focus on the use of this compound as a potential therapeutic agent for the treatment of diseases such as cancer and inflammatory disorders. Finally, further studies may be conducted to better understand the mechanisms of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide and its potential applications in scientific research.

Synthesemethoden

The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide can be achieved through the reaction of 2-aminothiazole with nitrous acid. This reaction leads to the formation of the corresponding diazonium salt, which is then reacted with an appropriate nucleophile to form the desired compound.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential inhibitor of enzymes involved in various disease processes. For example, studies have shown that 2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide can inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition has been found to be effective in reducing the growth and metastasis of cancer cells.

Eigenschaften

CAS-Nummer

136575-75-2

Produktname

2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide

Molekularformel

C5H6N2OS

Molekulargewicht

142.18 g/mol

IUPAC-Name

2,3-dihydroimidazo[2,1-b][1,3]thiazole 1-oxide

InChI

InChI=1S/C5H6N2OS/c8-9-4-3-7-2-1-6-5(7)9/h1-2H,3-4H2

InChI-Schlüssel

ROQAGDNERRGLPC-UHFFFAOYSA-N

SMILES

C1CS(=O)C2=NC=CN21

Kanonische SMILES

C1CS(=O)C2=NC=CN21

Synonyme

2,3-dihydroimidazo(2,1b)thiazole 1-oxide
DHITO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.